1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol
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Overview
Description
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and phenylethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce the chloro substituents.
Substitution with Phenylethyl Group: The chlorinated quinoline is reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Final Assembly: The final step involves the reaction of the substituted quinoline with ethanolamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has indicated that it may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It may inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:
Quinoline: The parent compound, which lacks the chloro and phenylethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological and chemical properties.
Properties
CAS No. |
6283-30-3 |
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Molecular Formula |
C26H24Cl2N2O |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-(2-phenylethylamino)ethanol |
InChI |
InChI=1S/C26H24Cl2N2O/c1-17-23(28)12-11-21-22(25(31)16-29-14-13-18-5-3-2-4-6-18)15-24(30-26(17)21)19-7-9-20(27)10-8-19/h2-12,15,25,29,31H,13-14,16H2,1H3 |
InChI Key |
FZPWMSASDMDFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(CNCCC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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